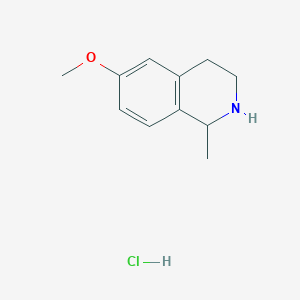

1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride

Vue d'ensemble

Description

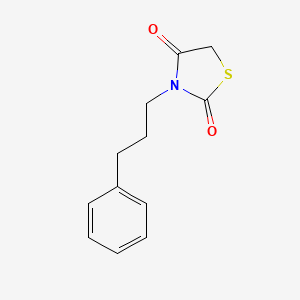

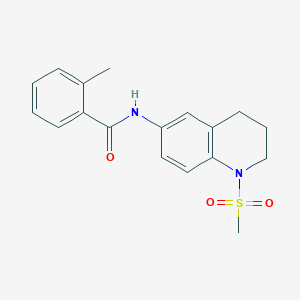

1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride is a semi-synthetic hydrogenated ketone derivative of morphine . It has a molecular formula of CHNO, an average mass of 193.242 Da, and a monoisotopic mass of 193.110275 Da .

Synthesis Analysis

Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (Tic P) have been developed . The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Molecular Structure Analysis

The molecular structure of this compound is derived from morphine in the modification of the hydroxyl group in the carbon 6 to a carbonyl and the absence of a double bond between the carbon 7 and 8 .Applications De Recherche Scientifique

Methoxy-substituted Isoquinolines in Cancer Research

Methoxy-substituted isoquinolines, including 1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline, have been studied for their role in inhibiting tubulin polymerization, a key process in cancer cell division. This inhibition is a crucial mechanism of action for certain cytostatics, which are agents used in chemotherapy. For instance, specific derivatives of this compound have demonstrated significant cytostatic activity in human breast cancer cells, with a correlation observed between their antiproliferative activity and disruption of microtubule assembly, akin to the action of colchicine, a well-known anti-cancer drug (Gastpar et al., 1998).

Neuroprotective and Neurotoxic Effects

Various derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline have been synthesized and assessed for their neurotoxicity and neuroprotective activities. Studies have found that hydroxyl substitutions reduce toxicity, while methoxyl substitutions increase it. Some hydroxy-derivatives have shown potential in treating Parkinson's disease due to their greater efficacy in neuroprotection (Okuda, Kotake, & Ohta, 2003).

Pharmacological Effects on Blood Pressure and Respiration

Research dating back to the 1940s has explored the relative pharmacological effects of various isoquinoline derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, on blood pressure and respiration. These studies found that specific substitutions at different positions can significantly alter the compounds' pharmacological properties, affecting their stimulatory or inhibitory effects on blood pressure and smooth muscle activity (Hjort et al., 1942).

Anticancer Agents Synthesis

Further research has been conducted on synthesizing substituted tetrahydroisoquinolines as potential anticancer agents. These compounds have been evaluated for their in vitro anti-cancer activity on various breast cancer cell lines, demonstrating promising cytotoxic effects, making them potential candidates for pharmaceutical development (Redda, Gangapuram, & Ardley, 2010).

HIV-1 Integrase and Reverse Transcriptase Inhibition

Certain hydroxyisoquinoline derivatives have been found to inhibit HIV-1 integrase and reverse transcriptase ribonuclease H, critical enzymes in the HIV replication cycle. This discovery points towards potential applications in developing new antiviral drugs targeting HIV (Billamboz et al., 2011).

Mécanisme D'action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), a related compound, acts as an antidopaminergic agent . This suggests that 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride might interact with dopamine receptors or other components of the dopaminergic system.

Biochemical Pathways

It is known that 1metiq, a related compound, affects dopamine catabolism . This suggests that 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride might also influence pathways related to dopamine metabolism.

Propriétés

IUPAC Name |

6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZVVJCAXPAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2843159.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2843168.png)

![2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylth io))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2843169.png)

![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2843172.png)

![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methyl-thiophen-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B2843174.png)

![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)